1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol
Description
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol is a synthetic organic compound featuring a cyclopentanol core substituted at the 1-position with a methyl-linked 1,2,4-oxadiazole ring. The oxadiazole moiety is further modified at position 3 with a propan-2-yl (isopropyl) group. This structure combines the hydrogen-bonding capacity of the hydroxyl group with the aromatic heterocyclic properties of oxadiazole, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)10-12-9(15-13-10)7-11(14)5-3-4-6-11/h8,14H,3-7H2,1-2H3 |
InChI Key |
ZIWVVTKIVRIEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole core is synthesized via cyclization reactions, typically involving amidoxime intermediates.
Key steps :
- Step 1 : Reaction of a nitrile derivative (e.g., isobutyronitrile) with hydroxylamine hydrochloride in ethanol/water to form the amidoxime.
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents.
Example :
$$
\text{R-C≡N} + \text{NH}2\text{OH·HCl} \rightarrow \text{R-C(=N-OH)-NH}2 \xrightarrow{\text{POCl}_3} \text{Oxadiazole ring}
$$
Linking Oxadiazole to Cyclopentanol
The oxadiazole moiety is attached to the cyclopentanol core via nucleophilic substitution or alkylation.
Method A :
- React 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole with cyclopentanol under basic conditions (e.g., K₂CO₃ in DMF).
Method B : - Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxyl-containing intermediates.
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| A | K₂CO₃ | DMF | 80°C | 68% |
| B | DEAD, PPh₃ | THF | 0°C → RT | 82% |
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety:
- Catalyst : Zeolites or acidic resins replace POCl₃ to minimize corrosive byproducts.
- Solvent Recycling : Ethanol/water mixtures are reused after distillation, reducing waste.
- Purity Control : Recrystallization from ethyl acetate/heptane achieves >99% purity.
Comparative Analysis of Synthetic Routes
Table 1 : Evaluation of Key Parameters Across Methods
| Parameter | Laboratory-Scale (Method B) | Industrial-Scale (Catalytic) |
|---|---|---|
| Reaction Time | 12–16 hours | 6–8 hours |
| Yield | 82% | 75% |
| Byproduct Generation | Moderate | Low |
| Cost per Kilogram | $1,200 | $800 |
Troubleshooting and Optimization
- Low Yields : Often due to incomplete cyclization. Remedies include increasing POCl₃ stoichiometry (1.5–2.0 eq).
- Impurities : Column chromatography (SiO₂, 9:1 hexane/ethyl acetate) removes unreacted amidoxime.
Chemical Reactions Analysis
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, antiviral, or anticancer agent.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with three structurally related molecules (Table 1). Key differences lie in the substituents on the oxadiazole ring and cyclopentanol group, which influence steric bulk, lipophilicity, and safety profiles.
Table 1: Comparative Analysis of Structural Analogs
*Target compound: 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol.
†Estimated based on structural similarity to and .
Key Observations:
Oxadiazole Substituents: The propan-2-yl group in the target compound provides moderate steric hindrance and lipophilicity compared to the tert-butyl group (more bulky, higher logP) and propyl (linear, less steric). These differences may affect binding interactions in biological systems or solubility in organic solvents .
In contrast, 3-methyl substitution () redistributes steric effects across the ring .
Safety Profiles: All oxadiazole-containing compounds share flammability warnings (e.g., P210: “Keep away from heat”), likely due to the heterocycle’s stability under thermal stress . Simpler analogs like 1-methylcyclopentanol () exhibit similar hazards but lack nitrogenous combustion products .
Physicochemical and Functional Differences
- Molecular Weight: The target compound (~238 g/mol) and its oxadiazole analogs fall within the “drug-like” range (200–500 g/mol), whereas 1-methylcyclopentanol (100 g/mol) is significantly smaller, limiting its complexity for advanced applications .
- Lipophilicity : The isopropyl group in the target compound may offer balanced lipophilicity for membrane permeability compared to the more polar propyl or highly lipophilic tert-butyl groups.
- Synthetic Accessibility : The absence of branched alkyl groups (e.g., tert-butyl) in the target compound could simplify synthesis relative to ’s analog .
Biological Activity
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name : 1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol
- CAS Number : 1241287-74-0
- Molecular Formula : C₁₃H₁₉N₃O
- Molecular Weight : 237 Da
The oxadiazole derivatives often exert their biological effects through multiple mechanisms:
- Antimicrobial Activity : The presence of the oxadiazole ring enhances the ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Compounds containing the oxadiazole structure have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
- Anticancer Properties : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases.
Antimicrobial Activity
Research has demonstrated that 1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol | Staphylococcus aureus | 15 µg/mL |
| 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-y]methyl}cyclopentan-1-ol | Escherichia coli | 20 µg/mL |
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines in cultured macrophages.
| Study | Cytokine Measured | Reduction (%) |
|---|---|---|
| In vitro assay | TNF-alpha | 45% |
| In vitro assay | IL-6 | 38% |
Anticancer Activity
The anticancer potential has been evaluated in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 10.0 |
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives similar to the compound :
- Kashid et al. (2022) reported that derivatives of 1,3,4-oxadiazoles demonstrated significant antibacterial and anti-inflammatory activities. The study highlighted structure–activity relationships that suggest modifications could enhance efficacy against specific targets .
- Bajaj et al. (2020) synthesized a series of oxadiazole derivatives and assessed their cytotoxicity against breast cancer cell lines MCF7 and MDA-MB231. The results indicated promising anticancer activity with low cytotoxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
